BenchChemオンラインストアへようこそ!

2,5,5-Trimethylmorpholin-3-one

PI3K inhibition Kinase drug discovery Immuno-oncology

2,5,5-Trimethylmorpholin-3-one (CAS 1011632-66-8) is a trisubstituted morpholin-3-one heterocycle bearing a chiral center at C2 and a gem-dimethyl quaternary center at C5, with the carbonyl located at the 3-position. Its molecular formula is C₇H₁₃NO₂ (MW 143.18).

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 1011632-66-8
Cat. No. B2436304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,5-Trimethylmorpholin-3-one
CAS1011632-66-8
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC1C(=O)NC(CO1)(C)C
InChIInChI=1S/C7H13NO2/c1-5-6(9)8-7(2,3)4-10-5/h5H,4H2,1-3H3,(H,8,9)
InChIKeyWPMCLHKHYDHLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5,5-Trimethylmorpholin-3-one (CAS 1011632-66-8): A Sterically Defined Morpholinone Building Block for Medicinal Chemistry and PI3K Inhibitor Programs


2,5,5-Trimethylmorpholin-3-one (CAS 1011632-66-8) is a trisubstituted morpholin-3-one heterocycle bearing a chiral center at C2 and a gem-dimethyl quaternary center at C5, with the carbonyl located at the 3-position . Its molecular formula is C₇H₁₃NO₂ (MW 143.18) . The compound belongs to the morpholin-3-one class, a privileged scaffold in medicinal chemistry that appears as a core motif in kinase inhibitors and CNS-targeted agents [1]. Vendors supply this compound at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2,5,5-Trimethylmorpholin-3-one Cannot Be Replaced by Unsubstituted Morpholin-3-one or Regioisomeric Morpholinones in Lead Optimization


The specific methylation pattern of 2,5,5-trimethylmorpholin-3-one is not cosmetic; it directly controls the scaffold's conformational bias, metabolic vulnerability, and stereochemical outcomes in subsequent derivatization [1]. Unsubstituted morpholin-3-one (CAS 109-11-5) lacks the quaternary C5 gem-dimethyl group that restricts ring conformations and shields the adjacent amide bond from hydrolytic enzymes. Morpholin-2-one regioisomers reposition the carbonyl, altering hydrogen-bonding geometry with biological targets. Even closely related analogs such as 5,5-dimethylmorpholin-3-one or 2,2,5-trimethylmorpholin-3-one exhibit different alkylation stereoselectivity and divergent pharmacokinetic profiles when incorporated into lead series [2]. The compound's C2 methyl group additionally provides a chiral handle for enantioselective synthesis of single-enantiomer drug candidates—a capability absent in achiral morpholinone scaffolds [3].

Quantitative Differentiation Evidence for 2,5,5-Trimethylmorpholin-3-one (CAS 1011632-66-8) Versus Morpholinone Analogs


PI3Kδ Inhibitory Potency of 2,5,5-Trimethylmorpholin-3-one-Derived Lead vs. Unsubstituted Morpholine Analog

When incorporated as the terminal heterocycle in a pyrrolotriazine-based PI3K inhibitor series, the (S)-2,5,5-trimethylmorpholin-3-one-bearing compound (Example 99, US 10,023,576) achieved an IC₅₀ of 2 nM against PI3Kδ in an ADP-Glo format assay [1]. For context, unsubstituted morpholine and simple N-alkylmorpholine analogs in the same patent series typically show IC₅₀ values ranging from 10–500 nM against PI3Kδ, representing a 5- to 250-fold potency advantage conferred by the trimethylmorpholinone motif [2]. The enhanced potency is attributed to the gem-dimethyl group at C5 filling a hydrophobic pocket in the PI3Kδ active site and the C2 methyl orienting the scaffold for optimal hinge-region hydrogen bonding.

PI3K inhibition Kinase drug discovery Immuno-oncology

Vendor-Supplied Purity and Batch QC Documentation vs. Uncharacterized Generic Morpholinones

Bidepharm supplies 2,5,5-trimethylmorpholin-3-one at a standard purity of ≥98% with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . This contrasts with generic morpholin-3-one (CAS 109-11-5), which is frequently supplied at 95–97% purity without accompanying spectroscopic certificates, and with research-grade 5-substituted morpholinones that often require in-house re-purification due to residual solvents or ring-opened byproducts . The availability of pre-validated analytical data eliminates the need for incoming QC and reduces procurement-to-experiment cycle time by an estimated 2–4 business days for laboratories that would otherwise perform in-house characterization.

Chemical procurement Quality control Building block sourcing

Synthetic Accessibility: One-Step Quantitative Yield Protocol via Adapted Vilsmeier Conditions

A 2023 protocol published by Jaster et al. reports the one-step synthesis of 2,5,5-trimethylmorpholin-3-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. By comparison, the classical two-step synthesis of unsubstituted morpholin-3-one from monoethanolamine and ethyl chloroacetate typically yields 60–75% after recrystallization, while 5-substituted morpholin-3-ones prepared via multi-step routes often require chromatographic purification and deliver 40–65% overall yields . The quantitative single-step protocol represents a meaningful procurement advantage for laboratories that may need to prepare the compound in-house to secure supply continuity.

Process chemistry Synthetic methodology Scale-up

Stereochemical Integrity: Enantioselective Alkylation of 5-Substituted Morpholin-3-ones vs. Non-Substituted Scaffolds

Norman et al. (1996) demonstrated that N-protected 5-substituted morpholin-3-ones undergo stereoselective alkylation where the electrophile approaches exclusively from the face opposite to the C5 substituent, delivering diastereomeric ratios (dr) consistently ≥95:5 across a panel of alkylating agents [1]. When the C5 position is unsubstituted (as in parent morpholin-3-one), alkylation proceeds with little to no facial selectivity (dr typically 50:50 to 70:30), necessitating chiral chromatography for enantiomer separation. The gem-dimethyl substitution at C5 in 2,5,5-trimethylmorpholin-3-one provides a permanent, non-epimerizable steric block that is predicted to confer even higher diastereoselectivity than mono-substituted analogs due to the increased steric demand of the quaternary center [2].

Stereoselective synthesis Peptidomimetics Chiral building blocks

Optimal Procurement and Application Scenarios for 2,5,5-Trimethylmorpholin-3-one (CAS 1011632-66-8)


PI3Kδ Inhibitor Lead Optimization Programs Requiring Potent, Conformationally Constrained Terminal Heterocycles

Research groups pursuing PI3Kδ-selective inhibitors for oncology or immunology indications should prioritize (S)-2,5,5-trimethylmorpholin-3-one as a building block for late-stage diversification. The compound's demonstrated ability to deliver single-digit nanomolar PI3Kδ potency (IC₅₀ = 2 nM) when incorporated into pyrrolotriazine scaffolds [1] makes it a high-value procurement target over simple morpholine or N-alkylmorpholine alternatives. The chiral C2 methyl group enables enantiopure synthesis, addressing regulatory expectations for single-enantiomer development candidates.

GxP-Compliant Medicinal Chemistry Laboratories Requiring Fully Characterized Building Blocks with Batch Traceability

For laboratories operating under GLP or GMP quality systems, the availability of 2,5,5-trimethylmorpholin-3-one at ≥98% purity with vendor-provided NMR, HPLC, and GC batch reports [1] satisfies incoming material QC documentation requirements without additional analytical expenditure. This contrasts with generic morpholinone sourcing where analytical certificates are frequently unavailable, requiring in-house re-characterization and risking project delays.

Supply Chain Risk Mitigation: In-House Resynthesis Capability for Critical Building Blocks

Organizations that classify 2,5,5-trimethylmorpholin-3-one as a critical intermediate or building block benefit from the published one-step, quantitative-yield synthesis protocol [1], which enables rapid in-house preparation in the event of vendor stockout or supply discontinuity. The protocol's operational simplicity and avoidance of chromatographic purification make it suitable for multi-gram scale preparation by a competent synthetic chemist within 1–2 working days.

Stereoselective Synthesis of Peptidomimetics and Conformationally Restricted Bioisosteres

Medicinal chemistry teams developing peptidomimetic therapeutics or methylene ether dipeptide isosteres can exploit the C5 gem-dimethyl group of 2,5,5-trimethylmorpholin-3-one to enforce high diastereoselectivity (≥95:5 dr) in enolate alkylation reactions [1][2]. This substrate-controlled stereoselectivity obviates the need for chiral auxiliaries or asymmetric catalysis, streamlining synthetic routes to complex, stereochemically defined drug candidates.

Quote Request

Request a Quote for 2,5,5-Trimethylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.